(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanol
Description
(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanol is a fluorinated pyrazole derivative featuring a methanol group attached to a phenyl ring substituted with a fluorine atom and a methylated pyrazole moiety.
Properties
Molecular Formula |
C11H11FN2O |
|---|---|
Molecular Weight |
206.22 g/mol |
IUPAC Name |
[2-fluoro-4-(1-methylpyrazol-4-yl)phenyl]methanol |
InChI |
InChI=1S/C11H11FN2O/c1-14-6-10(5-13-14)8-2-3-9(7-15)11(12)4-8/h2-6,15H,7H2,1H3 |
InChI Key |
JFCTYMKAYRHJDK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=C(C=C2)CO)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key structural features and physical properties of (2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)phenyl)methanol with analogous compounds derived from the evidence:
Key Observations :
- Molecular Weight : Bulky substituents (e.g., bromo, trifluoromethyl) increase molecular weight, as seen in (385.17 g/mol) and (242.20 g/mol). The target compound’s calculated weight (~219.24 g/mol) aligns with mid-range fluorinated analogs.
- Physical State : Substituents influence physical states. For example, the phenylethyl group in results in a liquid, while simpler structures like (methyl, phenyl) form powders.
- Fluorine Effects: Fluorine at the 2-position (target compound, ) may enhance metabolic stability compared to non-fluorinated analogs .
Chemical Reactivity and Functional Group Interactions
- Thioether vs. Fluorine : The methylthio group in introduces sulfur-based reactivity (e.g., oxidation to sulfoxides), absent in the fluorine-substituted target compound .
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